molecular formula C15H12O5S B14650355 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- CAS No. 51762-84-6

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-

Katalognummer: B14650355
CAS-Nummer: 51762-84-6
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: PAQWUXRRUDUCTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of a methoxyphenylthio group attached to the benzenedicarboxylic acid structure. It is a member of the broader class of benzenedicarboxylic acids, which are known for their applications in various chemical and industrial processes.

Vorbereitungsmethoden

The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 1,4-benzenedicarboxylic acid with 4-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenylthio group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- can be compared with other benzenedicarboxylic acid derivatives, such as:

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

The uniqueness of 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- lies in the presence of the methoxyphenylthio group, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

CAS-Nummer

51762-84-6

Molekularformel

C15H12O5S

Molekulargewicht

304.3 g/mol

IUPAC-Name

2-(4-methoxyphenyl)sulfanylterephthalic acid

InChI

InChI=1S/C15H12O5S/c1-20-10-3-5-11(6-4-10)21-13-8-9(14(16)17)2-7-12(13)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)

InChI-Schlüssel

PAQWUXRRUDUCTC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.